molecular formula C14H20FNO3 B6630585 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide

Cat. No. B6630585
M. Wt: 269.31 g/mol
InChI Key: GBADTZXZDIWWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide, also known as LSN2463359, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide is not fully understood. However, it has been suggested that 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide exerts its effects by modulating the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has also been shown to inhibit the growth of tumor cells and induce cell cycle arrest and apoptosis. Additionally, 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide in lab experiments is its specificity. 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has been shown to selectively inhibit the activity of various signaling pathways, without affecting other pathways. This allows for more precise targeting of specific cellular processes. Additionally, 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
One limitation of using 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide in lab experiments is its limited availability. 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide is a novel small molecule, and its synthesis is a multi-step process that requires specialized equipment and expertise. Additionally, 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has not been extensively studied in vivo, and its safety profile and potential side effects are not fully understood.

Future Directions

There are several future directions for the study of 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide. One direction is to further investigate its anti-inflammatory and anti-tumor effects in vivo. Another direction is to study its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the development of more efficient and cost-effective synthesis methods for 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide could increase its availability for further study. Finally, the potential use of 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide as a therapeutic agent for various diseases warrants further investigation.

Synthesis Methods

The synthesis of 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-fluoro-3-methoxybenzoic acid from 4-fluorophenol and 3-methoxybenzoyl chloride. The second step involves the synthesis of 4-fluoro-3-methoxybenzoyl chloride from 4-fluoro-3-methoxybenzoic acid and thionyl chloride. The third step involves the synthesis of 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide from 4-fluoro-3-methoxybenzoyl chloride and 3-hydroxy-2,3-dimethylbutan-2-amine.

Scientific Research Applications

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It has also been shown to inhibit the growth of tumor cells and induce cell cycle arrest and apoptosis. Additionally, 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.

properties

IUPAC Name

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-13(2,14(3,4)18)16-12(17)9-6-7-10(15)11(8-9)19-5/h6-8,18H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADTZXZDIWWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)NC(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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